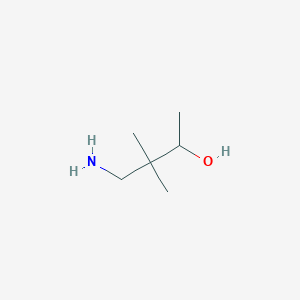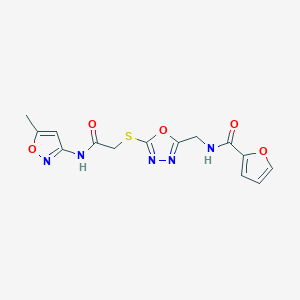![molecular formula C23H18N4O5 B2780073 methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1105224-60-9](/img/structure/B2780073.png)
methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, an amide group, and a benzoate ester. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed through a cyclization reaction involving a 1,2-dicarbonyl compound and a hydrazine . The pyridine ring could be formed through a condensation reaction or a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridine rings are aromatic, meaning they have a special stability due to delocalized electrons . The amide group could form hydrogen bonds with other molecules, and the benzoate ester could undergo hydrolysis under certain conditions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could react with acids or bases, and the ester could be hydrolyzed to form a carboxylic acid and an alcohol . The aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Researchers have utilized compounds similar to "methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate" in the synthesis of various heterocyclic systems. For instance, the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones has been reported, showcasing the compound's utility in generating a range of heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Mesomorphic Behavior and Photo-Luminescent Property
The study of mesomorphic behavior and photo-luminescent properties is another significant application. A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized, displaying cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges. These compounds also exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential for use in photo-luminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Supramolecular Liquid Crystals
Supramolecular liquid crystals have been induced through hydrogen-bonding interactions between non-mesomorphic compounds. The effect of lateral substitution on the stability and extent of these induced liquid crystal phases has been explored, revealing insights into the design of new liquid crystalline materials (Naoum, Fahmi, & Almllal, 2010).
Selective and Colorimetric Fluoride Chemosensors
Selective colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been developed. These sensors demonstrate the compound's utility in environmental monitoring and analytical chemistry, capable of detecting fluoride ions through visible color changes and optical shifts (Ma, Li, Zong, Men, & Xing, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of VU0615753-1 is not clearly documented. It’s likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches the target site .
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory and antioxidant activities .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how VU0615753-1 interacts with its targets and exerts its effects .
Propriétés
IUPAC Name |
methyl 4-[[2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-31-23(30)16-9-11-17(12-10-16)24-19(28)14-27-13-5-8-18(22(27)29)21-25-20(26-32-21)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUXQJDGQYTQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)




![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)

![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)


![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)
![4-(N-benzyl-N-isopropylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2780013.png)